2-Chloro-1-cyclopropylbutane-1,3-dione
Overview
Description
2-Chloro-1-cyclopropylbutane-1,3-dione is an organic compound with the molecular formula C7H9ClO2. It is characterized by the presence of a cyclopropyl group attached to a butane-1,3-dione backbone, with a chlorine atom substituting one of the hydrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione typically involves the chlorination of cyclopropylbutane-1,3-dione. One common method includes the reaction of cyclopropylbutane-1,3-dione with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-cyclopropylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups such as hydroxyl (OH), amino (NH2), or alkoxy (OR) groups using appropriate nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium hydroxide (NaOH) in aqueous ethanol for hydroxyl substitution
Major Products:
Oxidation: Formation of cyclopropylbutane-1,3-dione derivatives with carboxylic acid or ketone functionalities.
Reduction: Formation of cyclopropylbutane-1,3-diol or cyclopropylbutane.
Substitution: Formation of 2-hydroxy-1-cyclopropylbutane-1,3-dione or 2-amino-1-cyclopropylbutane-1,3-dione
Scientific Research Applications
2-Chloro-1-cyclopropylbutane-1,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Chloro-1-cyclopropylbutane-1,3-dione involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can result in the modification of biological pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
2-Bromo-1-cyclopropylbutane-1,3-dione: Similar structure with a bromine atom instead of chlorine.
2-Fluoro-1-cyclopropylbutane-1,3-dione: Similar structure with a fluorine atom instead of chlorine.
2-Iodo-1-cyclopropylbutane-1,3-dione: Similar structure with an iodine atom instead of chlorine.
Uniqueness: 2-Chloro-1-cyclopropylbutane-1,3-dione is unique due to the specific reactivity imparted by the chlorine atom. The chlorine atom’s electronegativity and size influence the compound’s chemical behavior, making it distinct from its bromine, fluorine, and iodine analogs. This uniqueness can be leveraged in various chemical reactions and applications where specific reactivity is desired .
Properties
IUPAC Name |
2-chloro-1-cyclopropylbutane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO2/c1-4(9)6(8)7(10)5-2-3-5/h5-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMZQGFCEWHHCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C1CC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620623 | |
Record name | 2-Chloro-1-cyclopropylbutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473924-31-1 | |
Record name | 2-Chloro-1-cyclopropylbutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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